1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide typically involves a two-step process:
-
Formation of 1-butyl-3-vinylimidazolium bromide
Reactants: 1-vinylimidazole and 1-bromobutane.
Conditions: The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 80-100°C) for several hours.
:Reaction: C4H9Br+C5H6N2→C9H15N2Br
-
Anion Exchange to form this compound
Reactants: 1-butyl-3-vinylimidazolium bromide and lithium bis(trifluoromethylsulfonyl)imide.
Conditions: The reaction is typically performed in water or an organic solvent at room temperature.
:Reaction: C9H15N2Br+LiN(CF3SO2)2→C11H15N3(CF3SO2)2+LiBr
Industrial Production Methods
Industrial production methods for this compound often involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are commonly employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.
Polymerization: The vinyl group allows for polymerization reactions, forming poly(ionic liquids).
Coordination Chemistry: The imidazolium cation can coordinate with metal ions, forming complexes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the vinyl group.
Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce the vinyl group to an ethyl group.
Substitution: Nucleophiles such as thiols or amines can react with the vinyl group under mild conditions.
Major Products
Poly(ionic liquids): Formed through polymerization of the vinyl group.
Metal Complexes: Formed through coordination with metal ions.
Substituted Imidazolium Salts: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique ionic properties.
Biology: Employed in the stabilization of proteins and enzymes, enhancing their activity and stability.
Medicine: Investigated for drug delivery systems and as a medium for pharmaceutical reactions.
Industry: Utilized in electrochemical applications, such as electrolytes in batteries and supercapacitors, and in the development of advanced materials.
Mechanism of Action
The mechanism by which 1-butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation and bis(trifluoromethylsulfonyl)imide anion interact with various molecular targets, influencing processes such as:
Ionic Conductivity: Facilitates the movement of ions in electrochemical applications.
Stabilization: Interacts with proteins and enzymes, stabilizing their structure and function.
Catalysis: Acts as a catalyst in organic reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its vinyl group, which allows for polymerization and functionalization, making it versatile for various applications. Its high thermal stability and low volatility further distinguish it from other similar ionic liquids.
This comprehensive overview highlights the significance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-3-ethenylimidazol-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2.C2F6NO4S2/c1-3-5-6-11-8-7-10(4-2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4,7-9H,2-3,5-6H2,1H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDIECUKIYBNLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F6N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.